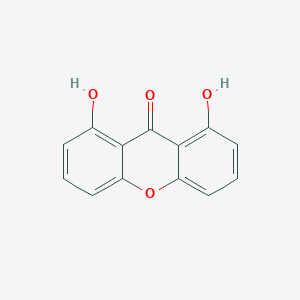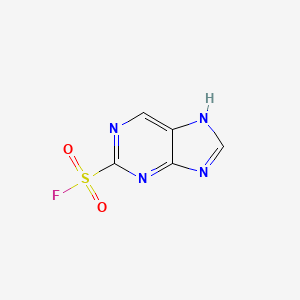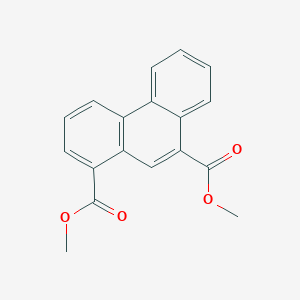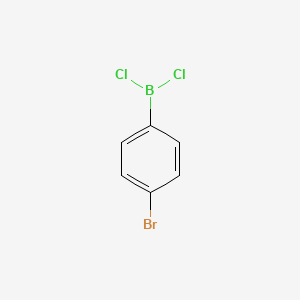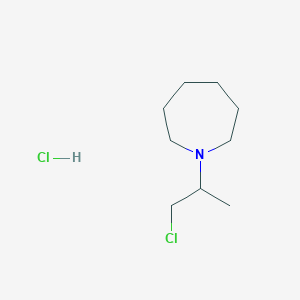
1-(1-Chloropropan-2-yl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloropropan-2-yl)azepane is an organic compound with the molecular formula C9H18ClN It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Chloropropan-2-yl)azepane can be synthesized through several methods. One common route involves the reaction of azepane with 1-chloropropan-2-ol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a chlorine atom.
Another method involves the reaction of azepane with 1-chloropropan-2-one in the presence of a base such as sodium hydroxide. This reaction also proceeds under reflux conditions, with the base promoting the nucleophilic substitution of the carbonyl group with a chlorine atom.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions
1-(1-Chloropropan-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, ammonia, and thiols under reflux or ambient conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or thiolated derivatives.
科学的研究の応用
1-(1-Chloropropan-2-yl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1-(1-Chloropropan-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
1-(1-Chloropropan-2-yl)azepane can be compared with other similar compounds, such as:
Azepane: The parent compound, which lacks the chloropropyl substituent.
1-(1-Chloropropan-2-yl)piperidine: A six-membered ring analogue with similar chemical properties.
1-(1-Chloropropan-2-yl)pyrrolidine: A five-membered ring analogue with distinct reactivity.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered analogues. This can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
7500-35-8 |
|---|---|
分子式 |
C9H19Cl2N |
分子量 |
212.16 g/mol |
IUPAC名 |
1-(1-chloropropan-2-yl)azepane;hydrochloride |
InChI |
InChI=1S/C9H18ClN.ClH/c1-9(8-10)11-6-4-2-3-5-7-11;/h9H,2-8H2,1H3;1H |
InChIキー |
ISDYWXZELMLRTH-UHFFFAOYSA-N |
正規SMILES |
CC(CCl)N1CCCCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
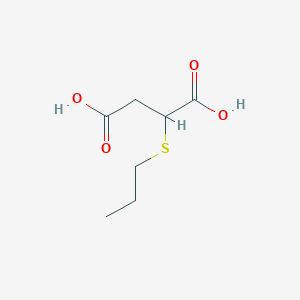
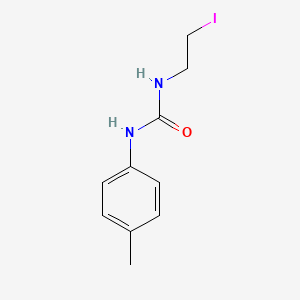
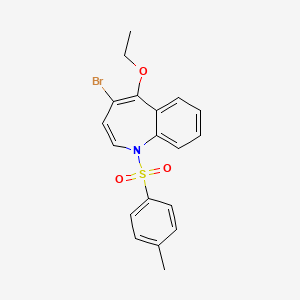

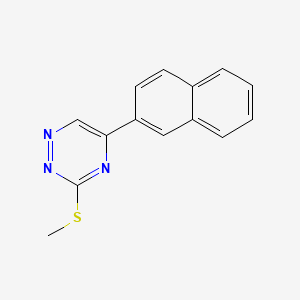


![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
